molecular formula C18H23N3O2 B12174239 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide

Cat. No.: B12174239
M. Wt: 313.4 g/mol
InChI Key: VKFNHZLGPCSDKX-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the amino group can be achieved using acetic anhydride in the presence of a base such as pyridine . The final step involves the coupling of the indole derivative with cyclohexylamine to form the cyclohexylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of indole compounds exhibit significant anticancer properties. The compound's structure suggests potential interactions with various biological targets involved in cancer progression. For instance, studies have demonstrated that indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific attention has been given to compounds that modulate pathways such as the p53 pathway, which is crucial for tumor suppression .

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. The presence of the acetylamino group may enhance the compound's ability to inhibit inflammatory mediators. This has been supported by studies indicating that similar compounds can reduce the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses .

Antimicrobial Activity

The indole scaffold is recognized for its antimicrobial properties against various pathogens. The compound's unique structure may contribute to its efficacy against both gram-positive and gram-negative bacteria, as well as fungi . This aspect is particularly relevant in the context of increasing antibiotic resistance.

Synthesis and Derivative Development

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide can be achieved through several synthetic routes involving indole derivatives and acetamide functionalities. The development of new derivatives is crucial for enhancing biological activity and selectivity.

Synthesis Overview

  • Starting Materials : Indole derivatives, acetyl chloride, cyclohexylamine.
  • Methodology : Typically involves nucleophilic substitution reactions or coupling reactions under controlled conditions to ensure high yields and purity.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of similar indole-based compounds:

  • Anticancer Studies : A study involving a series of indole derivatives showed promising results in inhibiting growth in various cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Research : Research demonstrated that specific modifications to the indole structure enhanced anti-inflammatory activity, making these compounds viable candidates for further development as therapeutic agents .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of several indole derivatives, revealing that modifications led to improved activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity . The cyclohexylacetamide moiety can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is unique due to the combination of the indole ring, acetylamino group, and cyclohexylacetamide moiety This unique structure imparts specific chemical properties and biological activities that differentiate it from other compounds

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is a synthetic organic molecule that belongs to the class of indole derivatives. Indole compounds are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 298.37 g/mol
  • IUPAC Name : this compound

The compound features an indole core, which is known for its ability to interact with various biological targets due to its structural similarity to tryptophan. The acetylamino group enhances binding through hydrogen bonding, while the cyclohexylacetamide moiety contributes hydrophobic interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Differences
2-[4-(Amino)-1H-indol-1-yl]-N-cyclohexylacetamideC17H22N2OContains an amino group instead of an acetylamino group.
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamideC17H21N3O2Features a cyclopentyl group instead of cyclohexyl.
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamideC19H25N3O2Contains a larger cyclooctyl group, affecting its biological activity.

Anticancer Properties

Indole derivatives have garnered attention for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain indole hybrids can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics and promoting reactive oxygen species (ROS) accumulation .

Case Study: Cytotoxicity Assessment

A notable study evaluated the cytotoxic effects of a structurally related indole compound (14b) against five human cancer cell lines, revealing IC50 values ranging from 0.022 to 0.074 μM. This compound demonstrated a selectivity ratio of 16.97–231.7 between non-tumorigenic and tumorigenic cells, indicating its potential as a targeted anticancer agent .

The mechanism by which This compound exerts its biological effects involves:

  • Binding Affinity : The indole core mimics tryptophan and can bind to tryptophan-binding proteins.
  • Cell Cycle Disruption : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to mitochondrial dysfunction and subsequent cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR of indole derivatives is crucial for optimizing their biological activity. Modifications in the structure can significantly influence their pharmacological properties:

  • Acetylamino Group : Enhances binding affinity through hydrogen bonding.
  • Cycloalkane Moiety : The size and shape of the cycloalkane (cyclohexane vs. cyclopentane) affect hydrophobic interactions and overall bioactivity.

Research has demonstrated that specific modifications can lead to improved cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H23N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12H2,1H3,(H,19,22)(H,20,23)

InChI Key

VKFNHZLGPCSDKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCC3

Origin of Product

United States

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